Cas no 1266376-84-4 (2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide)

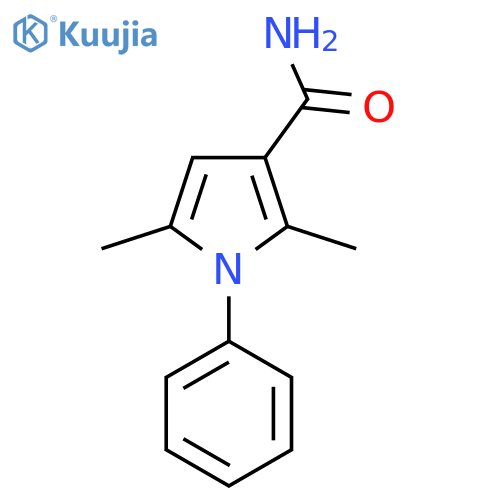

1266376-84-4 structure

商品名:2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide

CAS番号:1266376-84-4

MF:C13H14N2O

メガワット:214.263062953949

CID:5216915

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide

- SB63181

- 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid amide

- 2,5-dimethyl-1-phenylpyrrole-3-carboxamide

-

- インチ: 1S/C13H14N2O/c1-9-8-12(13(14)16)10(2)15(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,16)

- InChIKey: LEVZPOWFJHMXIY-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=C(C)N(C2C=CC=CC=2)C=1C)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 261

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 48

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD608923-1g |

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide |

1266376-84-4 | 97% | 1g |

¥3773.0 | 2023-04-03 | |

| Chemenu | CM491922-1g |

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide |

1266376-84-4 | 97% | 1g |

$539 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188196-1g |

2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxamide |

1266376-84-4 | 98% | 1g |

¥5775.00 | 2024-08-09 |

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

1266376-84-4 (2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide) 関連製品

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量